N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide
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Overview
Description
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: is a synthetic compound known for its interaction with cannabinoid receptors and peroxisome proliferator-activated receptor alpha (PPARα). It has been studied for its potential effects on food intake and obesity .
Mechanism of Action
Target of Action
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide primarily targets the cannabinoid 1 (CB1) receptor and the peroxisome proliferator-activated receptor α (PPARα) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in the regulation of neurotransmitter release. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .
Mode of Action
This compound binds to the CB1 receptor with a Ki value of 365 nM, indicating a moderate affinity . It also activates PPARα with an EC50 value of 698 nM . The binding to these receptors can modulate their activity and trigger downstream signaling pathways .
Biochemical Pathways
The activation of CB1 and PPARα receptors by this compound can affect various biochemical pathways. For instance, the activation of CB1 receptors can inhibit adenylate cyclase, decrease the formation of cyclic AMP, and reduce the activity of protein kinase A. On the other hand, the activation of PPARα can upregulate the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
The binding and activation of CB1 and PPARα receptors by this compound can lead to various molecular and cellular effects. For instance, in rats, it has been shown to decrease food intake . This suggests that it may have potential applications in the management of obesity and related metabolic disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological and pathological state of the individual, the presence of other drugs or substances, and the specific conditions of the environment where the compound is stored or administered. For instance, its stability is known to be at least 2 years when stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide typically involves the reaction of 3,4-dihydroxyphenylpropan-2-amine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide has been studied for various scientific research applications, including:
Chemistry: As a modulator of cannabinoid receptors and PPARα.
Biology: Investigating its effects on food intake and obesity.
Medicine: Potential therapeutic applications for metabolic disorders.
Industry: Potential use in the development of pharmaceuticals targeting cannabinoid receptors and PPARα.
Comparison with Similar Compounds
N-oleoyldopamine: Another fatty acid amide with similar receptor interactions.
N-arachidonoyldopamine: A compound with similar effects on cannabinoid receptors.
N-palmitoylethanolamide: A fatty acid amide with anti-inflammatory properties.
Uniqueness: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is unique due to its specific binding affinities for CB1 receptors and PPARα, making it a valuable compound for studying the modulation of these receptors and their effects on metabolic processes.
Properties
IUPAC Name |
(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFMGYXSZQUGV-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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